Diethyl 2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)propanedioate
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Overview
Description
Diethyl 2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)propanedioate is a chemical compound that has been of interest to scientists in various fields of research and industry. It has a molecular formula of C11H16O6S and a molecular weight of 276.31 g/mol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16O6S/c1-3-16-10(12)9(11(13)17-4-2)8-5-6-18(14,15)7-8/h5-6,8-9H,3-4,7H2,1-2H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder that should be stored at room temperature .Scientific Research Applications
Electrochemical Characterization and Complexation with Lanthanide Cations
Studies have explored the electrochemical characterization of similar compounds through cyclic voltammetry and differential pulse voltammetry. These investigations reveal the redox processes related to specific functional groups and the complexation behavior towards lanthanide metal ions like Sm3+, Eu3+, Yb3+, and Tb3+ through electrochemical methods and UV-Vis spectroscopy (Amarandei et al., 2014) (Amarandei et al., 2014).
Crystal Structure Analysis
Research on the crystal structure of related compounds, like diethyl[(4chlorophenyl)(dibenzylamino)methyl]propanedioate, has provided insights into the molecular conformation, indicating potential pockets for coordinating metal atoms, as determined by spectral, elemental analyses, and X-ray diffraction data (Meskini et al., 2010).
Reaction Behaviors
The reaction of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate with 1,2-dibromoethane has been studied, showing the formation of 2,3-dihydrothieno[3,4-b] [1,4]-dioxine-derivatives, characterized by spectroscopic methods, highlighting the versatility and reactivity of these compounds (Holzer et al., 1994).
Polymerization Processes
Research into the homopolymerization of 1,3-dioxan-2-one, synthesized from propanediol and di-ethyl carbonate, showcases the potential for creating high molecular weight poly(trimethylene carbonate) through ring-opening polymerization. This process highlights the application of similar compounds in developing sustainable polymers (Albertson & Sjöling, 1992).
Synthesis of Modified Carbohydrates
The conjugate addition of propane-1,3-dithiol to α,β-unsaturated ketones, including derivatives of diethoxy compounds, illustrates the method for creating partly modified carbohydrates. This research provides a pathway for synthesizing new carbohydrate analogues with potential applications in various fields (Valdersnes et al., 2012).
Safety And Hazards
properties
IUPAC Name |
diethyl 2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)propanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O6S/c1-3-16-10(12)9(11(13)17-4-2)8-5-6-18(14,15)7-8/h5-6,8-9H,3-4,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJCFNOZRVGMTK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CS(=O)(=O)C=C1)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90388066 |
Source
|
Record name | Diethyl (1,1-dioxo-2,3-dihydro-1H-1lambda~6~-thiophen-3-yl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90388066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)propanedioate | |
CAS RN |
17235-98-2 |
Source
|
Record name | Diethyl (1,1-dioxo-2,3-dihydro-1H-1lambda~6~-thiophen-3-yl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90388066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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